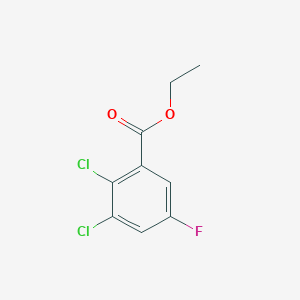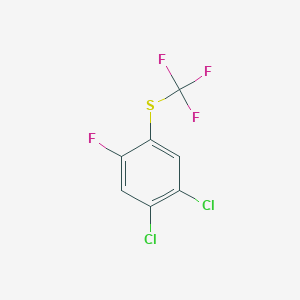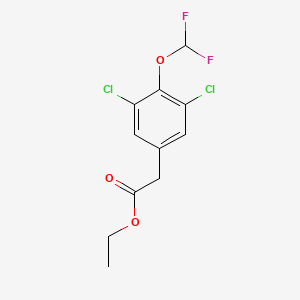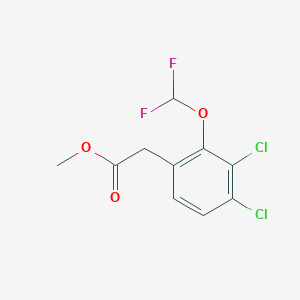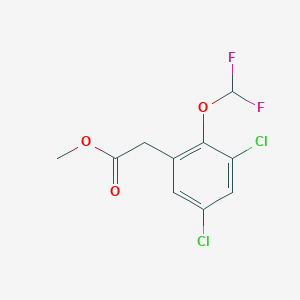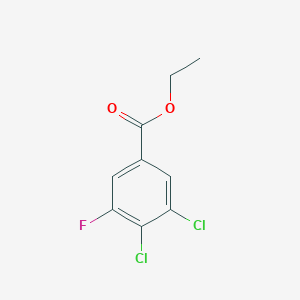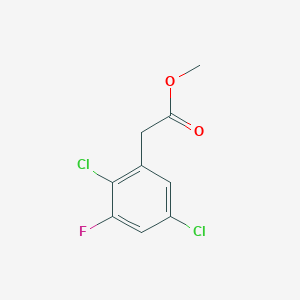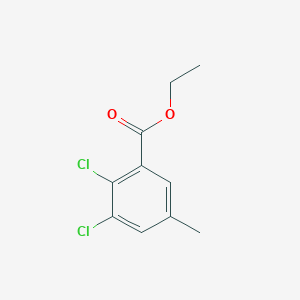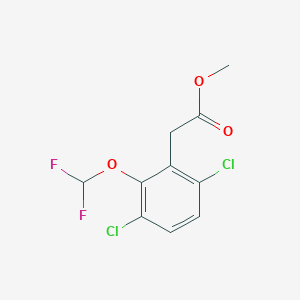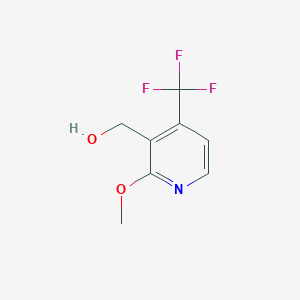
2-Metoxi-4-(trifluorometil)piridina-3-metanol
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Reacciones de Metalación
“2-Metoxi-4-(trifluorometil)piridina-3-metanol” se puede utilizar en reacciones de metalación para preparar (trifluorometil)piridillitios. Estos derivados de litio son intermediarios valiosos en la síntesis de varios compuestos orgánicos debido a su reactividad .
Síntesis de Marcos Metal-Orgánicos (MOFs)
Este compuesto también puede encontrar aplicación en la síntesis de MOFs. Los MOFs son materiales porosos con usos potenciales en almacenamiento de gases, separación y catálisis debido a su alta superficie .
Desarrollo de Herbicidas
Incorporando la estructura de piridina, los derivados de este compuesto retienen propiedades herbicidas y se pueden usar para la protección selectiva de cultivos como el trigo, mostrando su potencial en la química agrícola .
Síntesis Farmacéutica
El grupo trifluorometil es una entidad común en los productos farmacéuticos. “this compound” podría utilizarse como intermedio en la síntesis de varios fármacos, especialmente aquellos dirigidos al sistema nervioso central .
Productos de Protección de Cultivos
Los derivados de este compuesto se utilizan como intermediarios para sintetizar productos de protección de cultivos, lo que indica su importancia en la industria agroquímica .
6. Síntesis de Ligandos para Receptores Neuronales de Acetilcolina Nicotínicos Se podría utilizar en la construcción de ligandos para los receptores neuronales de acetilcolina nicotínicos, que son objetivos para el tratamiento de enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
Similar compounds with a trifluoromethylpyridine structure have been associated with superior pest control properties , suggesting potential targets within the nervous system of pests.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol may interact with its targets through bond formation or disruption.
Result of Action
Similar compounds have been associated with pest control , suggesting that this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and pyridine ring structure contribute to its reactivity and interaction with biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways .
Cellular Effects
The effects of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experiments.
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the mechanisms of transport and distribution is crucial for determining the compound’s bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall impact on cellular processes
Propiedades
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCFHLNQGUJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




